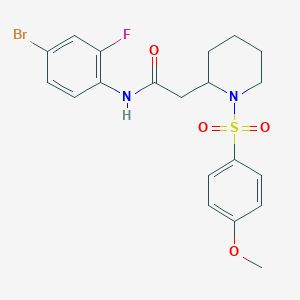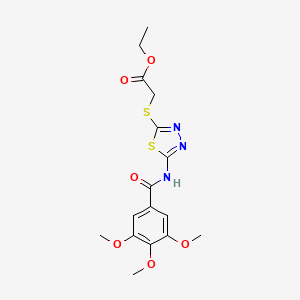
6-(Aminomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonic acid derivatives has been a topic of interest in various research studies. For instance, the work presented in paper describes the use of disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of pyrazole derivatives. This catalyst facilitates a one-pot multi-component condensation reaction under solvent-free conditions, which is a step towards green chemistry. Similarly, paper outlines an asymmetric synthesis approach for β-aminocyclohexyl sulfonates and related compounds. The key step involves a Lewis acid-catalyzed aza-Michael addition, followed by reductive N-N bond cleavage and protection of the resulting amines. This method yields products with high enantiomeric excesses, indicating its potential for producing chiral sulfonates.
Molecular Structure Analysis
The molecular structure of sulfonic acid derivatives is crucial for their chemical properties and potential applications. In paper , the X-ray crystal structure of a sulfoaminoglucitol derivative is discussed. The compound exhibits a planar zig-zag conformation with an intramolecular hydrogen bond, forming a zwitterion. This detailed structural analysis provides insight into the spatial arrangement of atoms and the electronic environment within the molecule, which can influence its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Sulfonic acids are known for their strong acidity and stability, as mentioned in paper . They can be synthesized through the oxidation of various sulfur-containing compounds using different oxidizing agents. The chemical reactions involving sulfonic acids are diverse, including their use as analogs for amino acids in biochemical studies. The stability and reactivity of sulfonic acids make them valuable in a range of chemical transformations and studies related to enzymology, neurophysiology, and amino acid transport.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonic acid derivatives are determined by their molecular structure. As strong acids, they exhibit high solubility in water and have the ability to form salts with metals. The presence of the sulfonic acid group significantly impacts the acidity and hydrophilic nature of these compounds. The zwitterionic nature of some sulfonic acids, as seen in the sulfoaminoglucitol derivative from paper , also affects their solubility and interaction with other molecules. These properties are essential for the application of sulfonic acids in various fields, including pharmaceuticals, catalysis, and materials science.
Applications De Recherche Scientifique
Synthesis and Catalysis
Silica-bonded S-sulfonic acid (SBSSA) is used as a catalyst for the synthesis of various organic compounds. It catalyzes a three-component coupling of dimedone or its derivatives with aromatic aldehydes and malononitrile for the preparation of chromene and pyran derivatives, exhibiting high yield and reusability without loss of activity or product yield (Aswin et al., 2014).
Sulfonation Studies
Research on the sulfonation of various organic compounds, such as 1,3-dihydroxybenzene and its methyl ethers, has been conducted in concentrated sulfuric acid. This study provides insights into isomer distributions and rate coefficients for sulfonation, contributing to our understanding of organic synthesis processes (Cerfontain & Koeberg-Telder, 2010).
Biological Buffer Applications
The compound 3-cyclohexylaminopropane-1-sulfonic acid, a related amino sulfonic acid, demonstrates applications as a biological buffer. Its crystal structure and hydrogen-bonded interactions highlight its potential in various biochemical applications (Butcher & Deschamps, 2006).
Asymmetric Synthesis Applications
β-Aminocyclohexyl sulfonates and related compounds have been synthesized asymmetrically, demonstrating the application of sulfonic acid derivatives in the field of stereoselective synthesis. This process is important for the development of various pharmaceuticals and fine chemicals (Enders et al., 2003).
Development of Diagnostic Agents
The synthesis of novel, water-soluble near-infrared dyes for cancer detection using optical imaging showcases the application of sulfonic acid derivatives in the development of diagnostic agents. This research highlights the potential for these compounds in medical imaging and targeted cancer detection (Pham et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
6-(aminomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S/c1-6-3-8(5-10)9(4-7(6)2)14(11,12)13/h8-9H,3-5,10H2,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZOPAHDRXODGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)CN)S(=O)(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3005345.png)
![Tert-butyl N-(2-formylfuro[3,2-b]pyridin-6-yl)carbamate](/img/structure/B3005346.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenoxy)acetate](/img/structure/B3005352.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B3005353.png)


![6-(tert-butyl)-2-({2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3005358.png)




